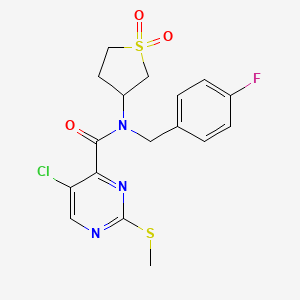

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Description

This pyrimidine-4-carboxamide derivative features a 5-chloro substituent on the pyrimidine core, a methylsulfanyl group at position 2, and a dual substitution at the carboxamide nitrogen: a 1,1-dioxidotetrahydrothiophen-3-yl group and a 4-fluorobenzyl moiety.

Properties

IUPAC Name |

5-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFN3O3S2/c1-26-17-20-8-14(18)15(21-17)16(23)22(13-6-7-27(24,25)10-13)9-11-2-4-12(19)5-3-11/h2-5,8,13H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGCLNGOVQLFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring, a chloro substituent, and various functional groups. The molecular formula of this compound is with a molecular weight of approximately 359.89 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the chloro and methylsulfanyl groups enhances its reactivity and potential for modulating biochemical pathways. Research indicates that compounds with similar structures may exhibit significant biological activities, including:

- Anticancer Properties : Studies suggest that derivatives of pyrimidine compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

- Antithrombotic Activity : The compound may act as an inhibitor of blood coagulation factors, making it a candidate for further development in treating thromboembolic disorders.

Comparative Analysis of Similar Compounds

A comparative analysis reveals that several compounds share structural features with this compound. Below is a summary table highlighting these compounds and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-N-(2-chlorophenyl)methyl-N-(1,1-dioxo-thiolan) | Contains chloro and thiolane groups | Anticancer activity |

| 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl) | Features piperidine and ethyl groups | Potential antithrombotic effects |

| (S)-5-Chloro-N-(1-(3-methoxypropyl)piperidin) | Piperidine derivative with methoxy substitution | Anticancer properties |

This table illustrates the diversity of modifications that can enhance specific biological activities or alter pharmacokinetic profiles.

Pharmacological Studies

Research has demonstrated that this compound exhibits promising pharmacological properties. A study conducted on similar pyrimidine derivatives indicated their efficacy in inhibiting key enzymes involved in cancer cell proliferation. The findings suggest that this compound could serve as a lead candidate for developing novel anticancer therapies.

Interaction Profiles

Preliminary investigations into the interaction profiles of this compound have shown potential binding affinities with various enzyme targets. For instance, docking studies indicate that the compound can effectively bind to active sites of enzymes involved in metabolic pathways related to cancer and thrombosis. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

- Compound A: 5-Chloro-N-(2-Chlorobenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(Methylsulfanyl)Pyrimidine-4-Carboxamide (CAS 872868-70-7) Key Difference: 2-Chlorobenzyl instead of 4-fluorobenzyl. The electron-withdrawing chlorine may also alter electronic properties at the carboxamide nitrogen. Molecular Formula: C₁₇H₁₇Cl₂N₃O₃S₂; MW: 446.4 .

Compound B : 5-Chloro-2-((4-Fluorobenzyl)Sulfonyl)-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Pyrimidine-4-Carboxamide (CAS 874146-69-7)

- Key Difference : Sulfonyl group replaces methylsulfanyl, and the amide nitrogen is linked to a 5-methylthiadiazole.

- Impact : The sulfonyl group increases polarity and metabolic stability but may reduce membrane permeability. The thiadiazole ring could enhance interactions with enzymes like kinases or proteases.

- Molecular Formula : C₁₅H₁₁ClFN₅O₃S₂; MW : 427.86 .

Core Heterocycle Modifications

- Compound C : 6-Chloro-2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-(Pyrimidin-2-yl)Cyclopropyl)Carbamoyl)Phenyl)Furo[2,3-b]Pyridine-3-Carboxamide

- Key Difference : Furopyridine core replaces pyrimidine, with a cyclopropane-linked pyrimidine carboxamide.

- Impact : The fused furopyridine system may improve π-π stacking in hydrophobic binding pockets. The cyclopropane group could enhance metabolic stability by resisting oxidative degradation.

- Synthesis : Coupling with 1-(pyrimidin-2-yl)cyclopropanamine under peptide-like conditions .

Tetrahydropyrimidine Derivatives

- Compound D: N-(4-Chlorophenyl)-3-Formyl-6-Methyl-4-Aryl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide Key Difference: Thioxo group at position 2 and a tetrahydropyrimidine scaffold. Synthesis: Reaction with POCl₃ in DMF, yielding formylated derivatives .

Compound E : 4-(3-Chlorophenyl)-N-(4-Methoxyphenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxamide

Structural and Functional Analysis Table

Research Findings and Implications

- Electron-Withdrawing Groups : The 4-fluorobenzyl group in the target compound likely enhances binding to electron-rich targets (e.g., ATP pockets in kinases) compared to Compound A’s 2-chlorobenzyl .

- Sulfonyl vs. Sulfanyl : Compound B’s sulfonyl group improves oxidative stability but may reduce cell permeability relative to the target compound’s methylsulfanyl .

- Heterocyclic Cores : Compound C’s furopyridine core demonstrates the trade-off between metabolic stability (cyclopropane) and synthetic complexity .

- Thioxo Derivatives : Compounds D and E highlight how thioxo groups can modulate hydrogen bonding but may require additional optimization for bioavailability .

Q & A

Q. Methodological Answer :

- <sup>1</sup>H NMR : Look for deshielded protons adjacent to the sulfone group (δ ~3.5–4.5 ppm) and absence of thiophene S–H signals .

- X-ray Crystallography : Resolve the 1,1-dioxidotetrahydrothiophen-3-yl geometry, as applied in sulfone-containing heterocycles .

- IR Spectroscopy : Confirm S=O stretches at ~1150–1300 cm<sup>−1</sup> .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer :

Discrepancies may arise from poor metabolic stability or bioavailability.

- Metabolic Stability Assays : Use liver microsomes (human/rodent) to identify metabolic hotspots (e.g., methylsulfanyl or fluorobenzyl groups) .

- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance permeability, as seen in pyridinecarboxamide analogs .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using LC-MS/MS .

Advanced: What structural modifications improve aqueous solubility without compromising target binding?

Q. Methodological Answer :

- Replace Methylsulfanyl : Substitute with polar groups (e.g., sulfoxide or sulfonamide), as sulfone-containing analogs show enhanced solubility .

- Introduce Ionizable Groups : Add tertiary amines (e.g., piperazinyl) to the pyrimidine scaffold, balancing lipophilicity via ClogP calculations .

- Co-Crystallization Studies : Screen with cyclodextrins or co-solvents (e.g., PEG 400) to optimize formulation .

Advanced: How to investigate the compound’s mechanism of action in kinase inhibition?

Q. Methodological Answer :

- Isotopic Labeling : Synthesize deuterated analogs (e.g., <sup>2</sup>H at methylsulfanyl) to track metabolic pathways via <sup>2</sup>H NMR or mass spectrometry .

- Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseScan<sup>®</sup>) to identify off-target effects .

- Molecular Dynamics Simulations : Model binding to ATP pockets (e.g., VEGFR2 or EGFR) using PyMOL or AutoDock .

Basic: How to assess the impact of stereochemistry on bioactivity?

Q. Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak<sup>®</sup> columns, hexane/ethanol mobile phase) .

- In Vitro Testing : Compare IC50 values of isolated enantiomers in target assays (e.g., enzyme inhibition) .

- Circular Dichroism : Confirm absolute configuration using reference standards .

Advanced: What analytical methods validate purity for in vivo studies?

Q. Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) with UV (254 nm) and ESI-MS detection (purity ≥98%) .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- Residual Solvent Analysis : GC-MS to detect traces of DMF or THF (ICH Q3C limits) .

Advanced: How to evaluate target selectivity against related receptors?

Q. Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]-ATP) in displacement studies .

- Cryo-EM : Resolve compound-receptor complexes to identify key binding residues (e.g., hydrophobic pockets accommodating fluorobenzyl) .

- Thermal Shift Assays : Monitor target protein stabilization via differential scanning fluorimetry .

Basic: How to assess thermal stability for storage and formulation?

Q. Methodological Answer :

- TGA/DSC : Determine decomposition temperature (Td) and melting point .

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks; analyze by HPLC .

Advanced: How to address regioselectivity challenges during pyrimidine ring functionalization?

Q. Methodological Answer :

- Computational Modeling : Use DFT (Gaussian 16) to predict electrophilic aromatic substitution sites (C4 vs. C5) .

- Directed Metalation : Employ LDA or TMPMgCl·LiCl to deprotonate specific positions before electrophilic quenching .

- Protecting Group Strategy : Temporarily block reactive sites (e.g., chloro group) with SEM or Boc .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.